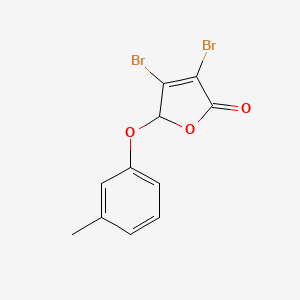

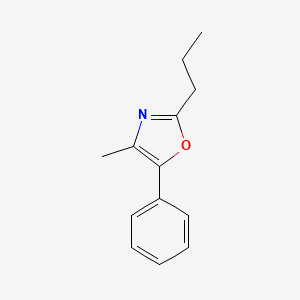

4-Methyl-5-phenyl-2-propyl-1,3-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-メチル-5-フェニル-2-プロピル-1,3-オキサゾールは、オキサゾールファミリーに属する複素環式化合物です。オキサゾールは、1つの酸素原子と1つの窒素原子を含む5員環芳香族環です。

2. 製法

合成経路と反応条件

4-メチル-5-フェニル-2-プロピル-1,3-オキサゾールの合成は、通常、β-ヒドロキシアミドの環状脱水反応を伴います。一般的な方法の1つは、バーゲス試薬、ミツノブ試薬、マーチンスルファラン、またはジエチルアミノ硫黄三フッ化物(DAST)およびDeoxo-Fluor®などの試薬を使用することです。 反応は、環化プロセスを促進するために、高温(70〜90°C)で行われます .

工業生産方法

工業環境では、4-メチル-5-フェニル-2-プロピル-1,3-オキサゾールを含むオキサゾールの合成は、連続フロープロセスを使用して達成できます。この方法は、安全性、収率の向上、反応時間の短縮などの利点があります。 たとえば、フローリアクターに充填された二酸化マンガンを使用すると、オキサゾリンからオキサゾールへの効率的な変換が可能になることが示されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-phenyl-2-propyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90 °C) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles, including this compound, can be achieved using continuous flow processes. This method offers advantages such as improved safety, higher yields, and reduced reaction times. For example, the use of manganese dioxide packed in a flow reactor has been shown to efficiently convert oxazolines to oxazoles .

化学反応の分析

反応の種類

4-メチル-5-フェニル-2-プロピル-1,3-オキサゾールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、二酸化マンガンまたはブロモトリクロロメタンなどの試薬を使用して酸化できます。

還元: 水素化触媒を使用して還元反応を行うことができます。

一般的な試薬と条件

酸化: 二酸化マンガン、ブロモトリクロロメタン、またはCuBr2/DBU。

還元: パラジウム担持炭素などの水素化触媒。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は通常、追加の官能基を持つオキサゾール誘導体を生成し、一方、置換反応はオキサゾール環にさまざまな置換基を導入できます .

4. 科学研究への応用

4-メチル-5-フェニル-2-プロピル-1,3-オキサゾールは、科学研究でいくつかの用途があります。

化学: より複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。

生物学: その潜在的な抗菌および抗ウイルス特性について調査されています。

医学: 医薬品開発における医薬品中間体としての可能性を探っています。

科学的研究の応用

4-Methyl-5-phenyl-2-propyl-1,3-oxazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of materials with specific electronic or optical properties.

作用機序

4-メチル-5-フェニル-2-プロピル-1,3-オキサゾールの作用機序には、特定の分子標的および経路との相互作用が関与しています。この化合物は、構造と官能基に応じて、特定の酵素の阻害剤または活性化剤として作用できます。 正確な経路と標的は、特定の用途とオキサゾール環に加えられた修飾によって異なります .

類似化合物との比較

類似化合物

- 2-フェニル-4-メチル-5-(2-フェニルエチル)ナフト[2,1-d]オキサゾール

- 3,5-二置換イソオキサゾール

- ピラゾール

独自性

4-メチル-5-フェニル-2-プロピル-1,3-オキサゾールは、特定の置換パターンが特徴であり、独自の化学的および物理的特性を付与することで、他に類を見ないものです。 類似の化合物と比較して、反応性、安定性、および生物活性が異なり、研究および産業における特定の用途に適しています .

特性

CAS番号 |

651059-71-1 |

|---|---|

分子式 |

C13H15NO |

分子量 |

201.26 g/mol |

IUPAC名 |

4-methyl-5-phenyl-2-propyl-1,3-oxazole |

InChI |

InChI=1S/C13H15NO/c1-3-7-12-14-10(2)13(15-12)11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3 |

InChIキー |

ZMDYVTLCKZBXET-UHFFFAOYSA-N |

正規SMILES |

CCCC1=NC(=C(O1)C2=CC=CC=C2)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12587368.png)

![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12587371.png)

![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)

![7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione](/img/structure/B12587412.png)

![5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587421.png)